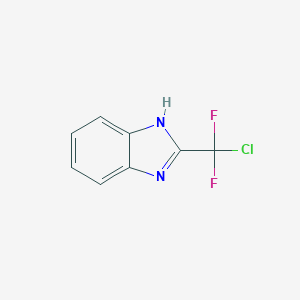

2-(Chlorodifluoromethyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While I couldn’t find specific synthesis methods for “2-(Chlorodifluoromethyl)-1H-benzimidazole”, there are general methods for introducing the chlorodifluoromethyl group into molecules. For example, a study describes the synthesis of 2-(Chlorodifluoromethyl)indoles, which involves a metal-free nucleophilic halogen exchange reaction3.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods4.

Chemical Reactions Analysis

The chlorodifluoromethyl group can participate in various chemical reactions. For instance, it can undergo radical chlorodifluoromethylation5.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR)7.科学的研究の応用

Summary of the Application

- The compound is used in the synthesis of 2-(Chlorodifluoromethyl)indoles for Nucleophilic Halogen Exchange with [18F]Fluoride . This is particularly relevant in the fields of agrochemistry and the pharmaceutical industry .

Methods of Application or Experimental Procedures

- The synthesis of 2-[18F]trifluoromethylated indoles from the corresponding chlorodifluoromethyl precursors was found to proceed under milder conditions when compared to known metal-free nucleophilic exchange reactions with [18F]fluoride on chlorodifluoro-methyl arenes . A key element in the reaction course is – most likely – a favorable elimination-addition mechanism on the 2-methyl position of the indole .

Results or Outcomes

- The single step labeling methodology nicely complements the so far existing routes to 2-[18F]trifluoromethylated indoles . Trifluoromethylated arenes play an important role in the fields of agrochemistry and pharmaceutical industry .

Late-stage difluoromethylation

- Summary of the Application : This compound is used in late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Synthesis of gem-difluoroolefins

- Summary of the Application : The combination of (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) and triphenylphosphine (PPh3) can be used for the synthesis of gem-difluoroolefins from carbonyl compounds .

- Methods of Application : Comparative experiments demonstrate that TMSCF2Cl is superior to (bromodifluoromethyl)trimethylsilane (TMSCF2Br) and (trifluoromethyl)trimethylsilane (TMSCF3) in the synthesis of gem-difluoroolefins .

- Results or Outcomes : This method provides a new pathway for the synthesis of gem-difluoroolefins .

Tackling the “Negative Fluorine Effect”

- Summary of the Application : The presence of fluorine on a carbanion center will dramatically influence the nucleophilic alkylation reactions . This is known as the “Negative Fluorine Effect” .

- Methods of Application : The research group has attempted to design nucleophilic fluoroalkylation reactions with fluorinated sulfones and related reagents . They have used four methods to modulate the fluoroalkylation reactions: changing the number of fluorine atoms, slightly changing the neighboring groups, changing the metal counterion, and enhancing the generation of carbene species .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Synthesis of Fluorinated Pyridines

- Summary of the Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

- Methods of Application : The methods involve the use of fluorine-containing building blocks .

- Results or Outcomes : These fluorinated pyridines present a special interest as potential imaging agents for various biological applications .

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. Information about the safety and hazards of a compound is usually provided in its Safety Data Sheet (SDS)8.

将来の方向性

The future directions for the study of a compound depend on its potential applications. For example, if a compound shows promise as a pharmaceutical agent, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials9.

Please note that this information is quite general and might not apply directly to “2-(Chlorodifluoromethyl)-1H-benzimidazole”. For more specific information, further research is needed.

特性

IUPAC Name |

2-[chloro(difluoro)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHAPNWLKUEQQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397627 |

Source

|

| Record name | 2-[Chloro(difluoro)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chlorodifluoromethyl)-1H-benzimidazole | |

CAS RN |

14468-38-3 |

Source

|

| Record name | 2-[Chloro(difluoro)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)

![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)